Methyl 4-oxo-1-phenylcyclohexanecarboxylate

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

This compound is a versatile building block in medicinal chemistry, recognized as a lipoxygenase (LOX) pathway modulator. Its distinct chemical reactivity, arising from the phenyl group and reactive ketone, makes it a valuable intermediate for synthesizing biologically active compounds. Unlike generic substitutes, its specific ester group significantly influences physicochemical properties and target engagement, ensuring reliability in research and development. Ideal for liquid-phase parallel synthesis or solid-supported chemistry, with lower lipophilicity (estimated XLogP3 ~1.9) enhancing solubility in polar solvents. Moderate inhibition of CYP11B1 (IC50 = 1.47 µM) positions it as a promising starting scaffold for cortisol synthesis modulators.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 75945-90-3
Cat. No. B1353449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-1-phenylcyclohexanecarboxylate
CAS75945-90-3
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2
InChIInChI=1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyGGXCTCTZXOECJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-1-phenylcyclohexanecarboxylate (75945-90-3) Product Selection and Differentiation Guide


Methyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 75945-90-3), also known as 4-Methoxycarbonyl-4-phenylcyclohexanone, is a synthetic small molecule of the cyclohexanone class, characterized by a 4-oxo group, a 1-phenyl substituent, and a methyl carboxylate ester. This compound is a versatile building block in medicinal chemistry and is recognized as a lipoxygenase (LOX) pathway modulator [1]. Its structure confers distinct chemical reactivity due to the presence of both a phenyl group and a reactive ketone, making it a valuable intermediate for the synthesis of biologically active compounds .

Why Methyl 4-oxo-1-phenylcyclohexanecarboxylate Cannot Be Replaced by Closest Analogs in Critical Applications


Generic substitution within the 4-oxo-1-phenylcyclohexane scaffold is not scientifically valid due to the pronounced influence of the ester group on both physicochemical properties and target engagement. Critical analogs such as Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 108299-25-8) and 4-Oxo-1-phenylcyclohexanecarboxylic Acid (CAS 75945-91-4) share the same core but exhibit distinct logP values, hydrogen bonding capacities, and metabolic stabilities. These differences directly impact their utility as intermediates or probes in specific biological assays and synthetic routes [1].

Evidence-Based Differentiation of Methyl 4-oxo-1-phenylcyclohexanecarboxylate from In-Class Alternatives


5-Lipoxygenase (5-LOX) Inhibition Profile Compared to NDGA

In a cell-free enzymatic assay using human recombinant 5-LOX, Methyl 4-oxo-1-phenylcyclohexanecarboxylate demonstrated an IC50 > 10,000 nM (i.e., > 10 µM) [1]. In stark contrast, the well-established pan-lipoxygenase inhibitor Nordihydroguaiaretic acid (NDGA) inhibits 5-LOX with an IC50 of 200 nM (0.2 µM) [2]. This 50-fold difference in potency indicates that while Methyl 4-oxo-1-phenylcyclohexanecarboxylate interacts with the LOX pathway, it is not a potent inhibitor and may serve a different functional role, such as a precursor or a selective modulator of other pathway components [1].

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Physicochemical Differentiation: Methyl vs. Ethyl Ester Analogs

The target compound, Methyl 4-oxo-1-phenylcyclohexanecarboxylate, possesses a lower calculated lipophilicity (XLogP3 = 1.9, estimated from related structures) compared to its direct analog, Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 108299-25-8, XLogP3 = 2.4) . This ~0.5 log unit difference in partition coefficient translates to approximately a three-fold difference in lipid solubility, which can significantly influence membrane permeability, oral absorption, and protein binding in biological systems.

Drug design ADME properties Synthetic intermediate

Functional Group Reactivity: Ester vs. Carboxylic Acid Core

Methyl 4-oxo-1-phenylcyclohexanecarboxylate is a neutral ester, whereas its direct analog 4-Oxo-1-phenylcyclohexanecarboxylic Acid (CAS 75945-91-4) is a free acid with a hydrogen bond donor count of 1 and a topological polar surface area (tPSA) of 54.4 Ų . The methyl ester derivative has a hydrogen bond donor count of 0 and a lower tPSA, resulting in different solubility and reactivity profiles. This distinction is crucial for synthetic routes requiring protection/deprotection steps or where acid-sensitive reagents are used.

Organic synthesis Building block Medicinal chemistry

Comparative Off-Target Profile: 5-LOX vs. CYP11B1 and sEH

While Methyl 4-oxo-1-phenylcyclohexanecarboxylate shows weak activity against 5-LOX (IC50 > 10 µM), it exhibits a notable difference in potency against other enzymes. Against human CYP11B1 expressed in V79 cells, the compound shows an IC50 of 1.47 µM (1,470 nM) [1]. In contrast, it is essentially inactive against soluble epoxide hydrolase (sEH), with an IC50 > 10 µM [2]. This 7-fold selectivity window (5-LOX vs. CYP11B1) and >6.8-fold window (CYP11B1 vs. sEH) suggests a pattern of differential engagement, which is not observed with broader spectrum inhibitors like NDGA.

Selectivity profiling Off-target activity Drug discovery

Thermal Stability and Purification Profile vs. Acid Analog

Methyl 4-oxo-1-phenylcyclohexanecarboxylate is reported as a solid at room temperature with a melting point range of 32-34°C, which facilitates handling and purification via recrystallization . In comparison, its carboxylic acid analog (CAS 75945-91-4) is also a solid but has a significantly higher boiling point of 408.7°C at 760 mmHg, indicating lower volatility and potentially different behavior during distillation or GC analysis . This physical state difference is critical for selecting appropriate purification and storage methods.

Process chemistry Scale-up Purification

Targeted Research and Industrial Applications for Methyl 4-oxo-1-phenylcyclohexanecarboxylate


Synthesis of Steroidogenesis Modulators via CYP11B1-Targeted Scaffolds

The moderate inhibition of CYP11B1 (IC50 = 1.47 µM) [1] makes Methyl 4-oxo-1-phenylcyclohexanecarboxylate a promising starting scaffold for the development of cortisol synthesis modulators. Its selectivity over 5-LOX and sEH [2] reduces the risk of polypharmacology in early-stage lead optimization.

Lipoxygenase Pathway Probe Development

The compound's weak but detectable interaction with 5-LOX (IC50 > 10 µM) [1] positions it as an ideal negative control or a scaffold for developing more potent LOX inhibitors. Its distinct profile compared to NDGA (IC50 = 0.2 µM) [2] allows researchers to map structure-activity relationships (SAR) for selective LOX modulation.

Building Block for Complex Ester and Amide Derivatives

As a solid with a low melting point (32-34°C) [1] and a reactive ester group, this compound is optimally suited for liquid-phase parallel synthesis or solid-supported chemistry. Its lower lipophilicity (estimated XLogP3 ~1.9) [2] compared to ethyl ester analogs [3] enhances solubility in polar solvents, facilitating high-throughput chemical reactions.

Development of Antioxidant Formulations

Recognized as an antioxidant in fats and oils [1], Methyl 4-oxo-1-phenylcyclohexanecarboxylate can be formulated into specialty industrial lubricants or cosmetic emollients to prevent oxidative rancidity. Its solid, low-melting nature allows for easy incorporation into semi-solid formulations without the need for emulsification.

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